Cas no 916214-44-3 (Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride)

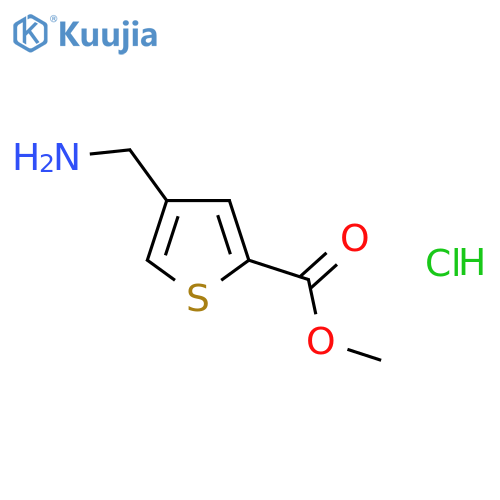

916214-44-3 structure

商品名:Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- METHYL 4-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE HYDROCHLORIDE

- Methyl 4-(aminomethyl)thiophene-2-carboxylate, HCl

- KM3046

- AK478455

- EN300-6502044

- METHYL 4-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE HCL

- MFCD08277096

- methyl 4-(aminomethyl)thiophene-2-carboxylate;hydrochloride

- 916214-44-3

- AS-68384

- Z3214214602

- C77132

- AKOS005144263

- CS-0187498

- WMYNFORJXWZRAI-UHFFFAOYSA-N

- METHYL4-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATEHYDROCHLORIDE

- Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride

-

- MDL: MFCD08277096

- インチ: 1S/C7H9NO2S.ClH/c1-10-7(9)6-2-5(3-8)4-11-6;/h2,4H,3,8H2,1H3;1H

- InChIKey: WMYNFORJXWZRAI-UHFFFAOYSA-N

- ほほえんだ: Cl[H].S1C([H])=C(C([H])=C1C(=O)OC([H])([H])[H])C([H])([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 207.0120774g/mol

- どういたいしつりょう: 207.0120774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 151

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M878258-100mg |

Methyl 4-(Aminomethyl)thiophene-2-carboxylate Hydrochloride |

916214-44-3 | 100mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-6502044-0.25g |

methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride |

916214-44-3 | 95% | 0.25g |

$182.0 | 2023-07-09 | |

| Enamine | EN300-6502044-5.0g |

methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride |

916214-44-3 | 95% | 5.0g |

$1491.0 | 2023-07-09 | |

| abcr | AB528433-5g |

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride; . |

916214-44-3 | 5g |

€1037.00 | 2025-03-19 | ||

| Matrix Scientific | 206210-1g |

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride |

916214-44-3 | 1g |

$205.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23075-100mg |

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride |

916214-44-3 | 97% | 100mg |

¥299.0 | 2023-09-05 | |

| Enamine | EN300-6502044-0.5g |

methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride |

916214-44-3 | 95% | 0.5g |

$286.0 | 2023-07-09 | |

| abcr | AB528433-5 g |

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride; . |

916214-44-3 | 5g |

€1,074.00 | 2023-04-17 | ||

| abcr | AB528433-1g |

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride; . |

916214-44-3 | 1g |

€397.00 | 2025-03-19 | ||

| A2B Chem LLC | AI61380-50mg |

Methyl 4-(aminomethyl)thiophene-2-carboxylate, HCl |

916214-44-3 | 95% | 50mg |

$125.00 | 2023-12-29 |

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

916214-44-3 (Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1189426-16-1(Sulfadiazine-13C6)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:916214-44-3)Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride

清らかである:99%

はかる:1g

価格 ($):574.0